molecular formula C16H15NO4 B10813891 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide CAS No. 331989-74-3

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

Cat. No.: B10813891
CAS No.: 331989-74-3
M. Wt: 285.29 g/mol
InChI Key: CTKBDPPSXIVRIW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide is an organic compound that features a benzodioxole ring and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in the detoxification of aldehydes. This inhibition can lead to the accumulation of toxic aldehydes, which may contribute to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzodioxole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit ALDH2 and potential anticancer activity make it a compound of significant interest for further research .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-13-5-3-12(4-6-13)16(18)17-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBDPPSXIVRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325591
Record name N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331989-74-3
Record name N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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